![molecular formula C22H24NO5PS B14489984 Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate CAS No. 63734-28-1](/img/structure/B14489984.png)
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is a complex organophosphorus compound characterized by the presence of a phosphonate group, a benzenesulfonyl group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate typically involves the reaction of diphenyl phosphonate with a suitable benzenesulfonyl amine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diphenyl phosphonate and the benzenesulfonyl amine . The reaction is usually carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and sulfonic acids.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes in cells . Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl phosphonate: Lacks the benzenesulfonyl and butyl groups, making it less complex.
Benzenesulfonyl derivatives: Compounds like benzenesulfonyl chloride share the sulfonyl group but differ in other structural aspects.
Uniqueness
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is unique due to its combination of a phosphonate group, a benzenesulfonyl group, and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63734-28-1 |
|---|---|
Formule moléculaire |
C22H24NO5PS |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-(1-diphenoxyphosphorylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C22H24NO5PS/c1-2-12-22(23-30(25,26)21-17-10-5-11-18-21)29(24,27-19-13-6-3-7-14-19)28-20-15-8-4-9-16-20/h3-11,13-18,22-23H,2,12H2,1H3 |
Clé InChI |
NRIUBOZRWIYWEN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


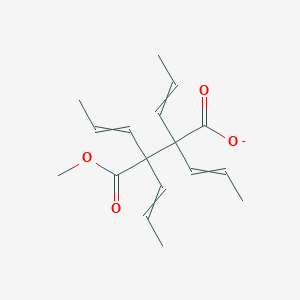
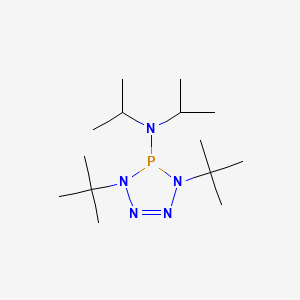
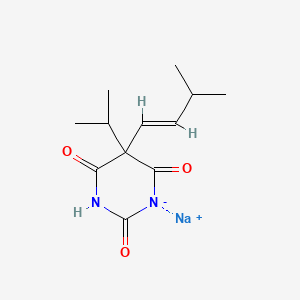



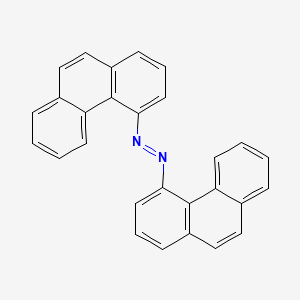
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

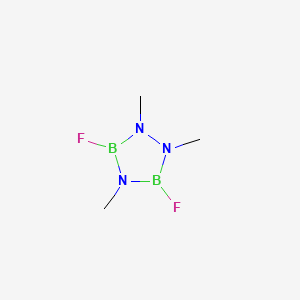
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)

![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
